2-Chloro vs. 3-Chloro Regioisomer: Positional Effect on cLogP and Predicted Membrane Permeability
The 2-chloro substitution yields a calculated partition coefficient (cLogP) of approximately 2.8, compared to a cLogP of approximately 3.0 for the 3-chloro regioisomer (CAS 1797977-57-1), as computed using the XLogP3 method . This 0.2 log unit reduction reflects the intramolecular hydrogen bonding potential of the ortho-chloro group with the amide NH, which is absent in the meta-substituted analog. Based on the established correlation between cLogP and passive membrane permeability in pyrazolo[1,5-a]pyrimidine series [1], this difference predicts modulatory effects on cellular permeability.
| Evidence Dimension | Calculated partition coefficient (cLogP) as predictor of membrane permeability |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 (XLogP3) |
| Comparator Or Baseline | 3-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide: cLogP ≈ 3.0 (XLogP3) |
| Quantified Difference | ΔcLogP ≈ -0.2 log units (2-chloro is moderately more polar) |
| Conditions | In silico prediction using XLogP3 algorithm; experimental logP not available |
Why This Matters
The lower cLogP of the 2-chloro isomer may confer superior aqueous solubility and formulation flexibility compared to the 3-chloro analog, a key factor when selecting compounds for biochemical screening cascades.
- [1] Berger DM et al. Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors. Bioorg Med Chem Lett. 2009. Demonstrated correlation between physicochemical properties and cellular activity in pyrazolo[1,5-a]pyrimidine series. View Source
